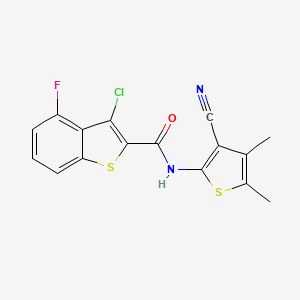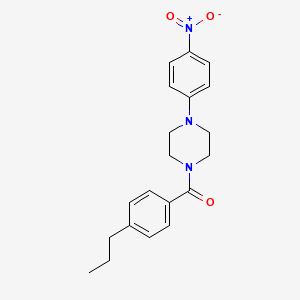![molecular formula C16H19N3O4 B4183236 3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole](/img/structure/B4183236.png)
3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole
描述
3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and has been the subject of numerous studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
作用机制
The mechanism of action of 3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of protein kinases. Specifically, this compound has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole are complex and varied. Some studies have suggested that this compound may have anti-inflammatory and anti-tumor properties, while others have shown that it can induce apoptosis (programmed cell death) in certain types of cancer cells. Additionally, this compound has been shown to have effects on glucose metabolism and insulin signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole in lab experiments is its ability to selectively inhibit protein kinases. This allows researchers to study the function of these enzymes in a controlled manner, which can provide valuable insights into their role in cellular signaling pathways. However, one limitation of this compound is that it may have off-target effects on other enzymes or signaling pathways, which can complicate interpretation of experimental results.
未来方向
There are many potential future directions for research involving 3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole. One area of interest is the development of more selective inhibitors of protein kinases, which could have important therapeutic applications in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound, which could lead to new insights into cellular signaling pathways and disease processes.
科学研究应用
3,5-dimethyl-1-[2-(3-methyl-4-nitrophenoxy)butanoyl]-1H-pyrazole has been used in a wide range of scientific research applications. One of the most common uses is in the study of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying their function and potential therapeutic targets.
属性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-5-15(16(20)18-12(4)9-11(3)17-18)23-13-6-7-14(19(21)22)10(2)8-13/h6-9,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVEFKKEXTLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C(=CC(=N1)C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-isopropyl-2-{[2-(4-methyl-2-nitrophenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4183155.png)
![2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4183158.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4183164.png)

![2-[(cyclobutylcarbonyl)amino]-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183187.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4183195.png)
![1-(2-chlorobenzyl)-4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4183201.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4183233.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4183244.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]propanamide](/img/structure/B4183248.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183251.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4183257.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4183262.png)